Alkynyl Linker Potency Advantage
Replacing the heterocyclic ring linker in previous benzothiazinone (BTZ) analogs with an alkynyl linker results in a 5-fold increase in antimycobacterial potency [1]. The lead compound from this optimized series, A1 (an alkynyl-linked analog), exhibits an MIC of 0.007 µM [1]. Antitubercular agent-43 (A11) was co-discovered in this same series, demonstrating similarly 'acceptable low MICs' and validated in vivo efficacy [1]. This establishes that the alkynyl linker is a key pharmacophore for improved potency relative to earlier BTZ derivatives.
| Evidence Dimension | Antimycobacterial Potency (MIC) |
|---|---|
| Target Compound Data | Acceptable low MIC (exact value not disclosed in abstract for A11, but comparable to A1) |
| Comparator Or Baseline | Previous heterocyclic ring-linked BTZ analogs (approx. 5-fold higher MIC) |
| Quantified Difference | Approximately 5-fold improved potency |
| Conditions | In vitro assay against M. tuberculosis |
Why This Matters
This 5-fold potency improvement translates to a lower effective concentration, which is a critical parameter for reducing potential off-target effects in cellular assays and improving the therapeutic window in animal models.
- [1] Wu X, Wang W, Stelitano G, Riabova O, Wang B, Niu W, Cocorullo M, Shi R, Chiarelli LR, Makarov V, Lu Y, Li C, Qiao C. Benzothiozinone derivatives with anti-tubercular Activity-Further side chain investigation. Eur J Med Chem. 2024 Jan 5;264:115976. View Source
